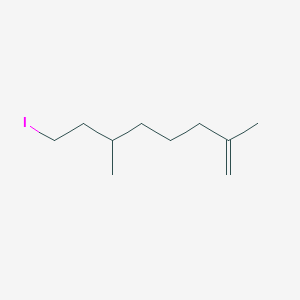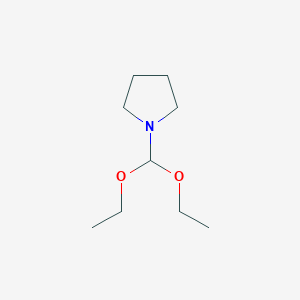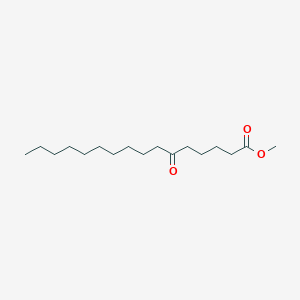
Urea, N'-(2-chloroethyl)-N-nitroso-N-(tetrahydro-1,1-dioxido-3-thienyl)-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Urea, N’-(2-chloroethyl)-N-nitroso-N-(tetrahydro-1,1-dioxido-3-thienyl)- is a synthetic organic compound with potential applications in various fields such as chemistry, biology, and medicine. This compound is characterized by its unique chemical structure, which includes a urea moiety, a chloroethyl group, a nitroso group, and a tetrahydro-1,1-dioxido-3-thienyl group.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Urea, N’-(2-chloroethyl)-N-nitroso-N-(tetrahydro-1,1-dioxido-3-thienyl)- typically involves multiple steps, including the formation of the urea backbone, the introduction of the chloroethyl group, and the nitrosation reaction. Specific reaction conditions such as temperature, solvents, and catalysts are crucial for the successful synthesis of this compound.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis techniques, including continuous flow reactors and optimized reaction conditions to ensure high yield and purity. The use of advanced purification methods such as chromatography and crystallization is also common in industrial settings.
Análisis De Reacciones Químicas
Types of Reactions
Urea, N’-(2-chloroethyl)-N-nitroso-N-(tetrahydro-1,1-dioxido-3-thienyl)- can undergo various chemical reactions, including:
Oxidation: The compound may be oxidized to form different oxidation states.
Reduction: Reduction reactions can lead to the removal of the nitroso group.
Substitution: The chloroethyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and nucleophiles for substitution reactions. Reaction conditions such as temperature, pH, and solvent choice play a significant role in determining the outcome of these reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield higher oxidation state compounds, while reduction can produce amines or other reduced forms.
Aplicaciones Científicas De Investigación
Urea, N’-(2-chloroethyl)-N-nitroso-N-(tetrahydro-1,1-dioxido-3-thienyl)- has several scientific research applications, including:
Chemistry: Used as a reagent in organic synthesis and as a precursor for other complex molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic effects and as a lead compound for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of Urea, N’-(2-chloroethyl)-N-nitroso-N-(tetrahydro-1,1-dioxido-3-thienyl)- involves its interaction with specific molecular targets and pathways. The chloroethyl group may alkylate DNA or proteins, leading to biological effects. The nitroso group can participate in redox reactions, influencing cellular processes.
Comparación Con Compuestos Similares
Similar Compounds
Urea, N’-(2-chloroethyl)-N-nitroso-N-(phenyl): Similar structure but with a phenyl group instead of the tetrahydro-1,1-dioxido-3-thienyl group.
Urea, N’-(2-chloroethyl)-N-nitroso-N-(methyl): Contains a methyl group instead of the tetrahydro-1,1-dioxido-3-thienyl group.
Uniqueness
The uniqueness of Urea, N’-(2-chloroethyl)-N-nitroso-N-(tetrahydro-1,1-dioxido-3-thienyl)- lies in its specific combination of functional groups, which confer distinct chemical and biological properties compared to similar compounds.
Propiedades
Número CAS |
56513-74-7 |
|---|---|
Fórmula molecular |
C7H12ClN3O4S |
Peso molecular |
269.71 g/mol |
Nombre IUPAC |
3-(2-chloroethyl)-1-(1,1-dioxothiolan-3-yl)-1-nitrosourea |
InChI |
InChI=1S/C7H12ClN3O4S/c8-2-3-9-7(12)11(10-13)6-1-4-16(14,15)5-6/h6H,1-5H2,(H,9,12) |
Clave InChI |
AFXRWIJNXUBBHS-UHFFFAOYSA-N |
SMILES canónico |
C1CS(=O)(=O)CC1N(C(=O)NCCCl)N=O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![Bicyclo[3.3.1]nonane-2-carbaldehyde](/img/structure/B14641664.png)
![6,6-Dichloro-3,3-dimethyl-3-silabicyclo[3.1.0]hexane](/img/structure/B14641672.png)












